molecular formula C10H13BrO2 B1382742 2-(4-Bromo-2-methoxyphenyl)propan-2-ol CAS No. 1467060-94-1

2-(4-Bromo-2-methoxyphenyl)propan-2-ol

Cat. No. B1382742
CAS RN: 1467060-94-1
M. Wt: 245.11 g/mol
InChI Key: SOKDOQGEPNGAQY-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-methoxyphenyl)propan-2-ol is a chemical compound with the molecular formula C10H13BrO2 and a molecular weight of 245.12 .


Synthesis Analysis

The synthesis of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol involves the reaction of 5-bromo-2-iodoanisole with acetone in the presence of n-BuLi in tetrahydrofuran at -78° C . The reaction mixture is stirred at -78° C for 2 hours .


Molecular Structure Analysis

The InChI code for 2-(4-Bromo-2-methoxyphenyl)propan-2-ol is 1S/C10H13BrO2/c1-10(2,12)8-5-4-7(11)6-9(8)13-3/h4-6,12H,1-3H3 . The InChI key is SOKDOQGEPNGAQY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol include a molecular weight of 245.11 . More specific properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

Organic Synthesis Intermediate

2-(4-Bromo-2-methoxyphenyl)propan-2-ol: serves as a valuable intermediate in organic synthesis. Its molecular structure allows for various chemical reactions, making it a versatile building block for creating complex organic compounds .

Pharmaceutical Research

This compound is used in pharmaceutical research as a precursor for the synthesis of various drugs. Its bromo and methoxy groups are particularly useful in medicinal chemistry for the development of new therapeutic agents .

Agrochemical Production

In the field of agrochemistry, 2-(4-Bromo-2-methoxyphenyl)propan-2-ol is utilized to create compounds that can act as pesticides or herbicides, contributing to the protection of crops from pests and diseases .

Material Science

Researchers in material science may explore the use of this compound in the development of new materials with potential applications in electronics, coatings, and other advanced materials .

Catalyst Development

The compound’s structure allows it to be used in the development of catalysts that can speed up chemical reactions without being consumed, which is crucial in industrial chemical processes .

Analytical Chemistry

2-(4-Bromo-2-methoxyphenyl)propan-2-ol: can be used as a standard or reference compound in analytical methods such as chromatography or spectroscopy to identify or quantify other substances .

Cancer Metabolism Studies

It has been observed as a metabolite in cancer metabolism, indicating its potential use in studying metabolic pathways involved in cancer development and progression .

Dye Manufacturing

Due to its chemical properties, this compound is also an important intermediate in the synthesis of dyes, contributing to the production of colorants for various industrial applications .

properties

IUPAC Name

2-(4-bromo-2-methoxyphenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-10(2,12)8-5-4-7(11)6-9(8)13-3/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKDOQGEPNGAQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)Br)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-2-methoxyphenyl)propan-2-ol

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2-iodoanisole (668 mg, 2.14 mmol) and acetone (0.471 mL, 6.40 mmol) in tetrahydrofuran (7.62 mL) at −78° C. was added n-BuLi (2.5M in hexane, 0.940 mL, 2.35 mmol) in a dropwise manner. The reaction mixture was stirred at −78° C. for 2 hours. The reaction mixture was quenched with saturated aqueous ammonium chloride, warmed to room temperature and extracted with ethyl acetate (2×). The combined organic layers were dried over magnesium sulfate and filtered, and concentrated under reduced pressure yielding 680 mg of crude oil. Purification by column chromatography (0-10% ethyl acetate/heptanes) afforded the title compound (133 mg, 25% yield) as a clear, colorless oil. MS (ES+) 226.9 (M−H2O+H)+. 1H NMR (400 MHz, CDCl3) δ: 7.20 (d, 1H), 7.06-7.10 (m, 1H), 7.04 (d, 1H), 3.91 (s, 3H), 1.58 (s, 6H).
Quantity
668 mg
Type
reactant
Reaction Step One
Quantity
0.471 mL
Type
reactant
Reaction Step One
Quantity
0.94 mL
Type
reactant
Reaction Step One
Quantity
7.62 mL
Type
solvent
Reaction Step One
Yield
25%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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